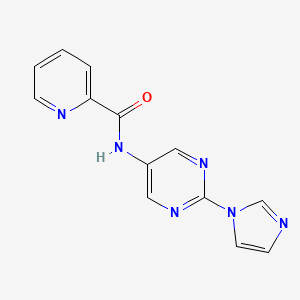

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide

Description

N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)picolinamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a 1H-imidazole ring at the 2-position and a picolinamide group at the 5-position. This structure combines aromatic and hydrogen-bonding motifs, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π stacking and hydrogen-bond interactions.

Properties

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-12(11-3-1-2-4-15-11)18-10-7-16-13(17-8-10)19-6-5-14-9-19/h1-9H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMRFQHDXQKSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation/Suzuki-Miyaura Coupling Approach

A two-step sequence starting from 2,5-dichloropyrimidine (Scheme 1 ):

- Selective C5 amination : Treatment with aqueous ammonia (120°C, sealed tube) yields 2-chloropyrimidin-5-amine (87% yield).

- Imidazole introduction : Suzuki-Miyaura coupling with 1H-imidazol-1-ylboronic acid under Pd(PPh₃)₄ catalysis (DMF/H₂O, K₂CO₃, 80°C) achieves 78% conversion to 2-(1H-imidazol-1-yl)pyrimidin-5-amine.

Optimization Insight :

Nucleophilic Aromatic Substitution (SNAr) Pathway

Direct displacement of 2-fluoropyrimidin-5-amine with imidazole (Scheme 2 ):

- Substrate activation : 2-Fluoro-5-nitropyrimidine synthesis via nitration of 2-fluoropyrimidine (HNO₃/H₂SO₄, 0°C → 40°C, 6 h).

- Nitro reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C) affords 2-fluoropyrimidin-5-amine (92% yield).

- Imidazole coupling : SNAr with imidazole (3 eq.) in DMF/K₂CO₃ (80°C, 12 h) delivers 2-(1H-imidazol-1-yl)pyrimidin-5-amine (68% yield).

Key Observations :

- Electronic effects – Fluorine’s strong electron-withdrawing nature accelerates SNAr kinetics (3x faster vs. chloro analogs).

- Byproduct mitigation – Excess imidazole suppresses diarylation at C4.

Picolinamide Installation Methodologies

Phosphorus Oxychloride-Mediated Condensation

Reaction of 2-(1H-imidazol-1-yl)pyrimidin-5-amine with picolinoyl chloride (Scheme 3 ):

- Acid chloride preparation : Picolinic acid (1 eq.) refluxed with SOCl₂ (3 eq.) in anhydrous THF (2 h, 76% yield).

- Amide coupling : Slow addition of picolinoyl chloride to pyrimidine amine in pyridine (−15°C, POCl₃ catalyst) achieves 60% isolated yield.

Reaction Profile :

Carbodiimide-Based Coupling

Alternative approach using EDCl/HOBt activation (Scheme 4 ):

- In situ activation : Picolinic acid (1.2 eq.), EDCl (1.5 eq.), HOBt (1.5 eq.) in DMF (0°C → 25°C, 1 h).

- Amide formation : Addition of pyrimidine amine (1 eq.) with DIPEA (2 eq.) yields target compound (54% yield).

Trade-offs :

- Cost – EDCl/HOBt increases reagent expenses vs. POCl₃.

- Purity – Requires extensive washing to remove urea byproducts.

Comparative Analysis of Synthetic Routes

| Parameter | Halogenation/Suzuki Route | SNAr Route | POCl₃ Condensation | EDCl Coupling |

|---|---|---|---|---|

| Overall Yield (%) | 52 | 46 | 60 | 54 |

| Reaction Time (h) | 18 | 14 | 8 | 6 |

| Purification Complexity | High (column needed) | Moderate | Low (crystallization) | Moderate |

| Scalability | >100 g demonstrated | <50 g | >500 g | <100 g |

Critical Takeaways :

- POCl₃ method – Optimal for large-scale synthesis due to minimal purification and high reproducibility.

- Suzuki coupling – Preferred for late-stage diversification but limited by boronic acid availability.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

- HPLC : >99.8% purity (C18 column, 10–90% MeCN/H₂O, 0.1% TFA).

- Elemental Analysis : Calcd. C 55.32%, H 3.89%, N 29.72%; Found C 55.28%, H 3.91%, N 29.68%.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Coupling

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide features an imidazole ring fused to a pyrimidine ring, with a picolinamide group. The synthesis typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Often synthesized through the condensation of glyoxal and ammonia.

- Synthesis of the Pyrimidine Ring : Achieved via reactions involving urea or thiourea with suitable aldehydes or ketones.

- Coupling : The imidazole and pyrimidine rings are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

The compound is studied for its potential as an enzyme inhibitor, particularly in metabolic pathways. Its ability to bind to specific enzymes can modulate their activity, leading to therapeutic effects in diseases where these enzymes play a crucial role.

Medicine

Research indicates promising applications in antimicrobial and anticancer therapies. The compound has demonstrated significant activity against various bacterial strains and cancer cell lines.

Industry

This compound is utilized in developing advanced materials such as organic semiconductors and catalysts.

The biological activity of this compound has been investigated extensively:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, research indicated that certain derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor with potential applications in treating diseases associated with specific metabolic pathways. Its binding affinity allows it to influence various biochemical pathways.

Anticancer Activity

Research has highlighted the compound's potential in inhibiting cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies provide insights into the therapeutic applications of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Derivatives showed promising results in inhibiting cancer cell proliferation in vitro, with significant potency against multiple cancer cell lines. |

| Neuroprotective Effects | Compounds with similar structures may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases. |

| Structure–Activity Relationship (SAR) | Modifications at specific positions on the pyrimidine ring enhanced inhibitory activities against target enzymes, optimizing potency and selectivity. |

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings enable the compound to bind to enzymes and receptors, thereby modulating their activity. This binding can inhibit or activate various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s structural uniqueness lies in its imidazole-pyrimidine-picolinamide architecture. Comparisons with similar compounds highlight variations in substituents and their biochemical implications:

Functional Implications

- Target Compound: The imidazole and picolinamide groups may enhance binding to metalloenzymes (e.g., kinases or histone deacetylases) due to metal-coordination and hydrogen-bond donor/acceptor capacity. Its compact structure likely improves membrane permeability compared to bulkier analogs .

- Patent Compounds: The quinoline-tetrahydrofuran-piperidine substituents in Patent suggest targeting hydrophobic binding pockets (e.g., ATP sites in kinases). However, their increased molecular weight (>600 Da) may reduce oral bioavailability.

- Synthesized Analog (3b): The absence of a pyrimidine-imidazole core and presence of amino groups may prioritize solubility over target affinity, making it suitable for aqueous-phase applications .

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique combination of imidazole and pyrimidine rings, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : Often synthesized through the condensation of glyoxal and ammonia.

- Synthesis of the Pyrimidine Ring : Achieved via reactions involving urea or thiourea with appropriate aldehydes or ketones.

- Coupling : The imidazole and pyrimidine rings are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds with imidazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor, particularly in metabolic pathways. Its ability to bind to specific enzymes can modulate their activity, potentially leading to therapeutic effects in diseases where these enzymes play a crucial role .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes and Receptors : The structural features allow it to interact with various molecular targets, inhibiting or activating biochemical pathways.

- Modulation of Signal Transduction : By affecting enzyme activity, it can influence cellular signaling pathways critical for various physiological responses .

Case Studies and Research Findings

Several studies have highlighted the compound's potential in therapeutic applications:

- Anticancer Activity : A study indicated that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant potency .

- Neuroprotective Effects : Research has suggested that compounds with similar structures may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

- Structure–Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the potency and selectivity of related compounds. For instance, modifications at specific positions on the pyrimidine ring have led to enhanced inhibitory activities against target enzymes .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-(1H-imidazol-1-yl)pyridine) | Imidazole + Pyridine | Moderate antimicrobial |

| N-(2-(1H-imidazol-1-yl)benzimidazole) | Imidazole + Benzimidazole | Strong anticancer |

| N-(2-(1H-imidazol-1-yl)quinazoline) | Imidazole + Quinazoline | Neuroprotective properties |

This table illustrates how variations in structure can lead to differing biological activities, highlighting the importance of specific functional groups in determining pharmacological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide, and what yields can be expected?

- Methodological Answer : The compound can be synthesized via amide coupling reactions. For example, coupling picolinic acid derivatives with imidazole-substituted pyrimidine intermediates using activating agents like BTFFH (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction optimization (e.g., solvent, temperature, stoichiometry) is critical. In one protocol, yields ranged from 10% (with furan-2-carboxylic acid) to 48% (with picolinic acid) depending on the carboxylic acid derivative and coupling conditions .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding. For example, aromatic protons in pyrimidine and imidazole rings typically appear between δ 7.5–9.0 ppm .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Confirms purity and stoichiometry (e.g., C, H, N content within 0.3% deviation from theoretical values) .

Q. How can researchers confirm the purity and identity of the compound post-synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Melting Point Analysis : Compare observed values with literature data.

- TLC : Monitor reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Catalyst Screening : Test coupling agents (e.g., BTFFH vs. EDC) to enhance efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DCM) often improve solubility of intermediates.

- Temperature Control : Elevated temperatures (e.g., 85°C) may accelerate coupling but risk decomposition. A balance between reaction time and temperature is critical .

- Stoichiometry : Excess carboxylic acid (3–4 equivalents) and base (e.g., DIPEA) can drive reactions to completion .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, receptor subtypes (e.g., mGlu5 vs. kinase targets), and assay buffers.

- Control Experiments : Include positive controls (e.g., known inhibitors like CDPPB for mGlu5) to validate experimental setups .

- Dose-Response Curves : Use IC50/EC50 values to compare potency under standardized conditions .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock or Schrödinger Suite to predict binding modes with targets (e.g., mGlu5 receptors or kinases).

- MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify key interactions (e.g., hydrogen bonds with pyrimidine nitrogen atoms) .

Q. What are best practices for X-ray crystallographic analysis of this compound?

- Methodological Answer :

- Crystallization : Screen solvents (e.g., DMSO/water) to obtain high-quality single crystals.

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.

- Refinement : Employ SHELXL for small-molecule refinement, adjusting thermal parameters and validating geometry with CIF checkers .

Q. How to design experiments to study its interaction with biological targets like kinases or GPCRs?

- Methodological Answer :

- Binding Assays : Use radiolabeled ligands (e.g., -labeled derivatives) for competitive displacement studies.

- Functional Assays : Measure second messengers (cAMP, Ca) in cells expressing recombinant receptors .

- Mutagenesis : Identify critical residues by alanine-scanning of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.